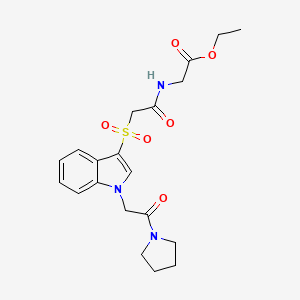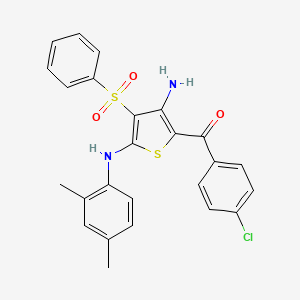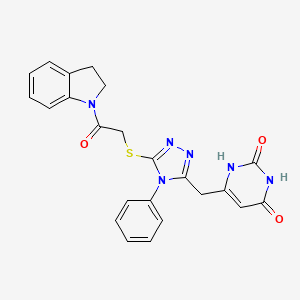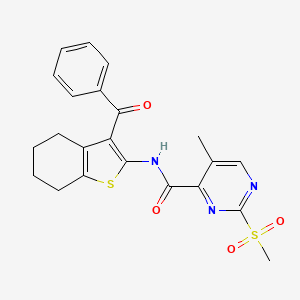![molecular formula C7H7BrN4O2S B2527237 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide CAS No. 2031259-16-0](/img/structure/B2527237.png)
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide is a useful research compound. Its molecular formula is C7H7BrN4O2S and its molecular weight is 291.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide is part of a class of compounds known for their broad spectrum of pharmacological activities. As a sulfonamide, it is involved in the synthesis of various pharmacologically active compounds. Research has delved into the synthetic pathways and the development of novel derivatives, focusing on enhancing pharmacological properties and minimizing toxicity (Shichao et al., 2016). The structure of this compound, with its pyrimidine core, is of particular interest due to its regioselectivity and nucleophilicity, which have significant implications in synthetic chemistry (Mohamed & Mahmoud, 2019).
Biological and Medicinal Applications The sulfonamide group, to which this compound belongs, is crucial in various medicinal applications. It's been incorporated in drugs with diverse therapeutic effects, such as antibacterial, antifungal, and antiparasitic. More recent developments in sulfonamide derivatives show a broad spectrum of bioactivity, making them valuable in the treatment of diseases and in the development of new medicinal agents (Carta et al., 2012). Moreover, the pyrazolo[1,5-a]pyrimidine scaffold, closely related to this compound, is recognized in drug discovery for its diverse medicinal properties such as anticancer, anti-infectious, and anti-inflammatory, with many lead compounds derived for various disease targets (Cherukupalli et al., 2017).
Environmental Impact and Safety The presence and impact of sulfonamides, including compounds like this compound, in the environment, particularly due to agricultural activities, have been a subject of study. Their persistence in the environment can lead to microbial resistance, posing potential hazards to human health. Understanding these impacts is crucial for developing safer pharmaceuticals and minimizing environmental risks (Baran et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit egfr and her2 , which are proteins involved in cell signaling pathways that regulate cell growth and survival.
Mode of Action
Based on the activity of similar compounds , it may interact with its targets (such as EGFR and HER2) to inhibit their activity, thereby affecting the signaling pathways they are involved in.
Biochemical Pathways
If it does indeed inhibit egfr and her2 as suggested by the activity of similar compounds , it would affect pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Result of Action
If it does inhibit egfr and her2 as suggested by the activity of similar compounds , it could potentially lead to decreased cell growth and survival.
Propriétés
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2S/c1-4-6(15(9,13)14)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3,(H2,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEGMSIKIMLMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2527155.png)
![3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527156.png)
![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)
![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)

![3-(cyclohexanesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2527170.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)


![1-methyl-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine](/img/structure/B2527176.png)

